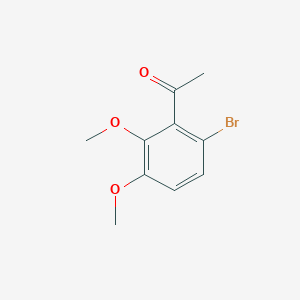![molecular formula C7H5ClN4 B13678469 7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
7-Chloropyrido[4,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrido[4,3-d]pyrimidine core structure with a chlorine atom at the 7th position and an amine group at the 4th position. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrido[4,3-d]pyrimidin-4-amine typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize intramolecularly to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in these reactions allows for efficient production and subsequent modification of the heterocyclic system .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloropyrido[4,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles.
Cyclization Reactions: Intramolecular cyclization can occur to form different heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanomethyltriphenylphosphonium chloride, 4,6-dichloropyrimidine-5-carbaldehyde, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of solvents like ethanol and catalysts such as hydrochloric acid .
Major Products
The major products formed from the reactions of this compound include various substituted pyrido[4,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
7-Chloropyrido[4,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Research: The compound is used to study the inhibition of various enzymes, including tyrosine kinases and cyclin-dependent kinases.
Pharmaceutical Development: It is a key intermediate in the synthesis of potential drug candidates for the treatment of diseases such as cancer, arthritis, and diabetes.
Mecanismo De Acción
The mechanism of action of 7-Chloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily protein kinases. By binding to the ATP-binding site of these enzymes, the compound acts as a competitive inhibitor, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Chloropyrido[4,3-d]pyrimidin-4-amine include:
- 4-Aminopyrrolo[2,3-d]pyrimidine
- 7-Iminopyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom at the 7th position and the amine group at the 4th position allows for targeted interactions with protein kinases, making it a valuable compound in the development of kinase inhibitors and other therapeutic agents .
Propiedades
Fórmula molecular |
C7H5ClN4 |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
7-chloropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H,(H2,9,11,12) |
Clave InChI |
KVWCBJFHQDATOA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)C(=NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)


![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)

![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)
![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)

![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
![Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)
![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)
![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)

